molecular formula C15H12ClN3O2 B1324340 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester CAS No. 187724-93-2

4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester

Cat. No. B1324340
CAS RN: 187724-93-2
M. Wt: 301.73 g/mol
InChI Key: LLHVZRPIASAWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-yl)benzoic acid ethyl ester (4C7PBE) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the pyrrole ring system, and the ethyl ester group attached to the carboxylic acid group. 4C7PBE has been used as a model compound for studying the effects of 4-chloro-7H-pyrrolo[2,3-D]pyrimidin-6-yl (C7P) substituents on the reactivity of the pyrrole ring. 4C7PBE has also been shown to have interesting biochemical and physiological effects, and is being studied for its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

Janus Kinase (JAK) Inhibitors

The compound is used in the development of Janus kinase (JAK) inhibitors . JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .

Treatment of Cancer

The compound has therapeutic applications in the treatment of cancer . JAK inhibitors have been approved by FDA, including ruxolitinib, tofacitinib, and oclacitinib . In addition, a number of JAK inhibitors are in clinical trials, such as baricitinib, filgotinib, gandotinib .

Treatment of Inflammatory Diseases

The compound is used in the treatment of inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Development of Kinase Inhibitors

In medicinal chemistry, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors . These include promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .

Pharmaceutical Intermediate

The compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

properties

IUPAC Name

ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)10-5-3-9(4-6-10)12-7-11-13(16)17-8-18-14(11)19-12/h3-8H,2H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHVZRPIASAWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester

Synthesis routes and methods

Procedure details

Analogously to Step 8.3,1.45 g of 6-(4-ethoxycarbonyl-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in 15 ml of phosphorus oxychloride are heated under a protective gas for 2 hours and worked up, yielding the title compound; m.p.: 250° C. (decomp.): TLC-Rf =0.63 (ethyl acetate/hexane [1:1]); FAB-MS: (M+H)+ =302.
Name
6-(4-ethoxycarbonyl-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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